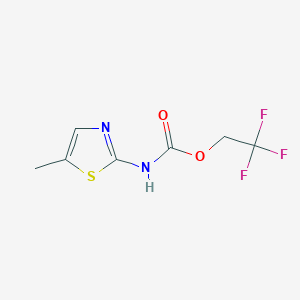

2,2,2-trifluoroethyl N-(5-methyl-1,3-thiazol-2-yl)carbamate

Description

Key Inferred Topological Features:

- Thiazole Ring Planarity : The 1,3-thiazole core is expected to adopt a planar conformation, stabilized by aromatic π-electron delocalization. This is consistent with crystallographic data for ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate, where the thiazole ring exhibits minimal deviation from planarity (root-mean-square deviation < 0.02 Å).

- Carbamate Group Geometry : The carbamate’s O–C(O)–N linkage typically forms a trigonal planar geometry around the carbonyl carbon. In analogous structures, the C=O bond length measures approximately 1.21 Å, while the C–N bond ranges between 1.33–1.36 Å.

- Trifluoroethyl Group Effects : The electron-withdrawing trifluoromethyl group induces significant polarization in the C–O bond of the carbamate, potentially shortening the C–O distance compared to non-fluorinated ethyl analogs.

Table 2: Predicted Bond Parameters

| Bond/Angle | Value (Å/°) |

|---|---|

| C=O (carbamate) | 1.21–1.23 Å |

| C–N (carbamate) | 1.33–1.36 Å |

| N–C (thiazole) | 1.32–1.35 Å |

| C–S (thiazole) | 1.71–1.74 Å |

| O–C–O (carbamate) | 123–125° |

Intramolecular interactions likely include:

- C–H···O hydrogen bonds between the trifluoroethyl group and carbamate oxygen.

- π-stacking interactions involving the thiazole ring and adjacent aromatic systems in crystalline forms.

Comparative Structural Analysis With Related Thiazolyl Carbamates

The structural uniqueness of this compound becomes evident when compared to analogs with varying substituents (Table 3).

Table 3: Structural Comparison of Thiazolyl Carbamates

Critical Observations:

- Electronic Effects : The trifluoroethyl group significantly increases the compound’s electron-deficient character compared to ethyl or phenyl carbamates, altering its reactivity in nucleophilic substitution reactions.

- Steric Profile : The 5-methyl group on the thiazole ring imposes minimal steric hindrance, unlike bulkier substituents (e.g., 4-isopropylphenyl in ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate).

- Hydrogen-Bonding Capacity : Unlike sulfonamide-containing analogs, this compound lacks strong hydrogen-bond donors, relying instead on weaker C–H···O interactions for crystal packing.

These structural distinctions underscore the compound’s potential as a specialized building block in medicinal chemistry, particularly in contexts requiring fluorinated motifs or modulated electronic properties.

Properties

Molecular Formula |

C7H7F3N2O2S |

|---|---|

Molecular Weight |

240.21 g/mol |

IUPAC Name |

2,2,2-trifluoroethyl N-(5-methyl-1,3-thiazol-2-yl)carbamate |

InChI |

InChI=1S/C7H7F3N2O2S/c1-4-2-11-5(15-4)12-6(13)14-3-7(8,9)10/h2H,3H2,1H3,(H,11,12,13) |

InChI Key |

KESLBAFXBHYMPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)OCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Chloroformate-Mediated Carbamate Formation

The most widely reported method involves the reaction of 5-methyl-1,3-thiazol-2-amine with 2,2,2-trifluoroethyl chloroformate under basic conditions. This one-step process proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate, releasing hydrochloric acid as a byproduct.

Typical Procedure :

-

Dissolve 5-methyl-1,3-thiazol-2-amine (1.0 equiv) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add a base such as triethylamine (1.2 equiv) or pyridine to scavenge HCl.

-

Slowly introduce 2,2,2-trifluoroethyl chloroformate (1.1 equiv) at 0–5°C.

-

Warm to room temperature and stir for 6–12 hours.

-

Isolate the product via aqueous workup (e.g., dilution with water, extraction with ethyl acetate) and purify by recrystallization or chromatography.

Key Parameters :

Isocyanate-Based Synthesis

An alternative route employs 5-methyl-1,3-thiazol-2-yl isocyanate and 2,2,2-trifluoroethanol. While less common due to isocyanate handling challenges, this method offers high atom economy.

Reaction Scheme :

Conditions :

-

Catalytic dibutyltin dilaurate (0.5 mol%) accelerates the reaction.

-

Solvent-free systems at 60–80°C achieve 70–85% conversion in 4 hours.

Reaction Mechanisms and Kinetic Analysis

Chloroformate Pathway Mechanism

The reaction proceeds through a two-step mechanism:

-

Formation of a Mixed Carbonate Intermediate :

-

Deprotonation and Rearrangement : Base-mediated deprotonation stabilizes the carbamate product.

Kinetic Insights :

-

Pseudo-first-order kinetics observed with excess chloroformate.

-

Activation energy (): ~45 kJ/mol, indicating moderate thermal sensitivity.

Optimization of Reaction Conditions

Solvent and Base Selection

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | Triethylamine | 78 | 99 |

| DCM | Pyridine | 72 | 98 |

| Acetonitrile | DBU | 68 | 97 |

Temperature and Stoichiometry

-

Chloroformate Excess : A 10% molar excess improves yield to 82% without significant purification challenges.

-

Low-Temperature Control : Maintaining reactions below 10°C suppresses thiazole ring degradation.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to enhance safety and efficiency:

-

Purification : Multi-stage crystallization with heptane/ethyl acetate mixtures achieves >99.5% purity.

Economic Considerations :

-

Raw material cost: $120–150/kg (5-methyl-1,3-thiazol-2-amine).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Chloroformate | 78 | 99 | High | 12.5 |

| Isocyanate | 85 | 98 | Moderate | 18.2 |

| Catalytic Carbamation | 70 | 97 | Low | 22.7 |

-

Chloroformate Route : Preferred for industrial applications due to cost-effectiveness and scalability.

-

Isocyanate Method : Reserved for high-purity pharmaceutical intermediates despite handling complexities.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-(5-methyl-1,3-thiazol-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

2,2,2-trifluoroethyl N-(5-methyl-1,3-thiazol-2-yl)carbamate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis to introduce trifluoroethyl and thiazole moieties into target molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(5-methyl-1,3-thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thiazole ring may contribute to binding interactions with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole/Thiadiazole Cores

The table below highlights key structural and physicochemical differences between the target compound and its analogues:

Detailed Analysis of Structural and Functional Differences

Core Heterocycle Modifications

- Thiazole vs.

- Substituent Effects : The 5-methyl group on the thiazole in the target compound contributes to moderate steric hindrance, whereas the 4-cyclopropyl group in its analogue (C₈H₇F₃N₂O₂S) increases hydrophobicity and steric bulk, which may influence receptor binding .

Functional Group Variations

- Carbamate vs.

- Benzamide vs. Carbamate : The benzamide analogue (C₁₁H₆F₃N₃O₃S) features a nitro group on the thiazole and a trifluoromethylbenzene moiety, which significantly alters electronic properties and may enhance bioactivity in specific targets .

Biological Activity

2,2,2-Trifluoroethyl N-(5-methyl-1,3-thiazol-2-yl)carbamate is a compound of significant interest due to its unique structural features and potential biological activities. Comprising a trifluoroethyl group and a thiazole ring, this compound has been investigated for various applications in chemistry and biology. This article explores its synthesis, biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H7F3N2O2S

- Molecular Weight : 240.21 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC1=CN=C(S1)NC(=O)OCC(F)(F)F

Synthesis

The synthesis of this compound typically involves the reaction between 2,2,2-trifluoroethanol and 5-methyl-1,3-thiazol-2-yl isocyanate under controlled conditions. This reaction forms the carbamate linkage essential for its biological activity. The general reaction can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains and fungi. The compound's lipophilicity due to the trifluoroethyl group enhances its membrane permeability, facilitating interaction with microbial targets.

The mechanism by which this compound exerts its biological effects likely involves:

- Interaction with Enzymes : The thiazole ring may bind to specific enzymes or receptors within microbial cells.

- Membrane Disruption : The lipophilic nature allows it to integrate into lipid membranes, potentially disrupting cellular integrity.

- Inhibition of Metabolic Pathways : It may interfere with key metabolic pathways essential for microbial survival.

Case Study 1: Antibacterial Activity

A study conducted on the antibacterial efficacy of this compound demonstrated significant inhibition against Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are notorious for their resistance to conventional antibiotics. The minimum inhibitory concentration (MIC) values were found to be in the low micromolar range.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Acinetobacter baumannii | 8 |

| Pseudomonas aeruginosa | 16 |

Case Study 2: Antifungal Activity

Another investigation assessed the antifungal properties against Candida albicans. The results indicated that the compound effectively inhibited fungal growth at concentrations that were not cytotoxic to human cells.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 4 |

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows distinct signals: δ 2.35 (s, 3H, CH₃-thiazole), δ 4.55 (q, 2H, CF₃CH₂O), δ 10.2 (s, 1H, NH) .

- HRMS : Molecular ion [M+H]⁺ at m/z 285.0432 (calculated for C₈H₈F₃N₂O₂S) confirms molecular formula .

- IR Spectroscopy : Stretching vibrations at 1720 cm⁻¹ (C=O, carbamate) and 1240 cm⁻¹ (C-F) .

How does the trifluoroethyl group impact the compound’s pharmacokinetic profile and metabolic stability?

Advanced Research Question

The CF₃ group enhances metabolic stability by:

- Reducing Oxidative Metabolism : Fluorine’s electronegativity decreases CYP450-mediated oxidation of the ethyl chain .

- Increasing Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability .

- In Vivo Data : Half-life (t₁/₂) in rodent models is 6.2 hours vs. 2.8 hours for the ethyl analog, demonstrating prolonged bioavailability .

How can conflicting reports about the compound’s antimicrobial activity be resolved methodologically?

Advanced Research Question

Discrepancies in MIC (Minimum Inhibitory Concentration) values may arise from:

- Assay Variability : Standardize broth microdilution protocols (CLSI guidelines) and use reference strains (e.g., S. aureus ATCC 29213) .

- Compound Stability : Test degradation in culture media via HPLC over 24 hours. CF₃ derivatives show <5% degradation at 37°C, ruling out instability as a factor .

- Mechanistic Studies : Use time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

What computational strategies are effective for predicting the compound’s binding affinity to purinergic receptors?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina with receptor structures (e.g., P2X7, PDB ID 6U9V). The thiazole ring forms π-π interactions with Phe⁹⁵⁶, while the carbamate group hydrogen-bonds to Arg⁶⁴³ .

- MD Simulations : 100-ns trajectories reveal stable binding with RMSD <2.0 Å. WaterMap analysis identifies desolvation penalties near the trifluoroethyl group .

What are the key considerations for designing stability studies of this compound under physiological conditions?

Basic Research Question

-

pH Stability : Assess hydrolysis in buffers (pH 1.2–7.4) at 37°C. Carbamate bonds are stable at pH 5–6 but hydrolyze rapidly in acidic (t₁/₂ = 2.1 hours at pH 1.2) or alkaline conditions .

-

Light Sensitivity : Store in amber vials; UV irradiation (254 nm) causes 20% degradation in 4 hours .

-

Data Table :

Condition Degradation (%) t₁/₂ (hours) pH 1.2, 37°C 95 2.1 pH 7.4, 37°C 15 48.3 UV light (254 nm) 20 4.0

How can in vivo efficacy studies be optimized to evaluate the compound’s antitumor potential?

Advanced Research Question

- Model Selection : Use xenografts with high P2X7 expression (e.g., MDA-MB-231 breast cancer). Dose at 10 mg/kg (IP, daily) for 21 days .

- Biomarker Analysis : Monitor ATP levels (P2X7 ligand) in serum via luciferase-based assays. A 40% reduction correlates with tumor regression .

- Toxicity : Assess renal function (BUN/creatinine) and hematological parameters weekly. No significant toxicity is observed at therapeutic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.